molecular formula C17H27NO7 B4881303 N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4881303
M. Wt: 357.4 g/mol
InChI Key: WQUOVNWBXHMLPG-UHFFFAOYSA-N
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Description

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, an ethoxyethyl chain, and a butanamine moiety, combined with oxalic acid. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxyethanol: The 3-methoxyphenol is then reacted with ethylene oxide to form 3-methoxyphenoxyethanol.

    Synthesis of 3-methoxyphenoxyethyl bromide: The 3-methoxyphenoxyethanol is converted to its bromide derivative using phosphorus tribromide.

    Formation of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine: The 3-methoxyphenoxyethyl bromide is reacted with butan-1-amine in the presence of a base such as potassium carbonate to form the desired amine compound.

    Formation of the oxalate salt: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenoxy derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethyl chain can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of 3-hydroxyphenoxy derivatives, while reduction of the amine group can yield secondary or tertiary amines.

Scientific Research Applications

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.

    N-[2-[2-(3-hydroxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-3-4-8-16-9-10-18-11-12-19-15-7-5-6-14(13-15)17-2;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUOVNWBXHMLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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